molecular formula C22H24N4O6S B6548208 ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate CAS No. 946261-25-2

ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6548208
CAS No.: 946261-25-2
M. Wt: 472.5 g/mol
InChI Key: NNSCXKMQIYLFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate is a pyrido[2,3-d]pyrimidine derivative characterized by a dioxopyrimidine core modified with a methoxymethyl substituent at position 6 and a sulfanyl-acetamido benzoate side chain. This compound is of interest due to its structural complexity, which combines a heterocyclic scaffold with functional groups (sulfanyl, acetamido, and ester) that are often associated with bioactivity, such as kinase inhibition or epigenetic modulation .

Properties

IUPAC Name

ethyl 4-[[2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-5-32-21(29)13-6-8-15(9-7-13)24-16(27)12-33-18-14(11-31-4)10-23-19-17(18)20(28)26(3)22(30)25(19)2/h6-10H,5,11-12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSCXKMQIYLFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Scaffold

The pyrido[2,3-d]pyrimidine core of the target compound shares similarities with other pyrimidine derivatives, such as 6-amino-1,3-dimethyl-5-[(E)-2-(methyl-sulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione ().

Sulfanyl Functionalization

The sulfanyl (-S-) group in the target compound is structurally analogous to 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (). However, the benzylsulfanyl group in the latter is simpler, lacking the acetamido benzoate extension. This difference may influence solubility and binding kinetics .

Substituent Analysis
  • Methoxymethyl Group: The methoxymethyl substituent at position 6 is unique compared to other pyrido[2,3-d]pyrimidines, which often feature methyl or amino groups. This modification could enhance metabolic stability or alter steric interactions .
  • Acetamido Benzoate Side Chain : Similar acetamido linkages are observed in benzothiazole derivatives like 2-acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (). However, the benzoate ester in the target compound introduces distinct physicochemical properties, such as increased lipophilicity .

Table 1: Structural Comparison of Key Features

Compound Name Core Structure Sulfanyl Group Key Substituents Reference
Target Compound Pyrido[2,3-d]pyrimidine Yes Methoxymethyl, Acetamido Benzoate
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one Pyrimidinone Yes Benzylsulfanyl
Aglaithioduline (SAHA analog) Hydroxamic acid No Aliphatic chain, Hydroxamate
Kinase Inhibition Potential

The pyrido[2,3-d]pyrimidine scaffold is associated with kinase inhibition, as seen in pyrimido[4,5-d]pyrimidine CDK2 inhibitors (). While direct data on the target compound’s activity is unavailable, structural analogs with sulfanyl groups have shown moderate inhibitory effects on cyclin-dependent kinases (CDKs) .

Epigenetic Modulation

The acetamido benzoate moiety may confer histone deacetylase (HDAC) inhibitory activity, similar to aglaithioduline, which shares ~70% structural similarity with SAHA (a known HDAC inhibitor) based on Tanimoto coefficient analysis ().

Table 2: Bioactivity Profile Comparison

Compound Name Biological Target Predicted Activity Similarity Index (Tanimoto) Reference
Target Compound Kinases/HDACs Moderate N/A
Aglaithioduline HDAC8 High 70% vs. SAHA
Benzylsulfanyl Pyrimidinone CDK2 Low-Moderate N/A

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The target compound’s ester group and methoxymethyl substituent likely increase logP compared to simpler sulfanyl-pyrimidines (e.g., ’s compound 2), suggesting better membrane permeability but lower aqueous solubility .

Metabolic Stability

The methoxymethyl group may reduce oxidative metabolism, a common issue with methyl-substituted heterocycles. This hypothesis aligns with QSAR models emphasizing substituent effects on metabolic clearance () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.